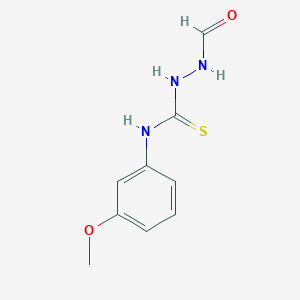![molecular formula C10H14N2O4S2 B4630347 N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as AMS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMS is a sulfonamide derivative that has been synthesized through a series of chemical reactions. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Selective COX-2 Inhibition
N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide has been investigated as a selective cyclooxygenase-2 (COX-2) inhibitor. COX enzymes play a crucial role in prostaglandin synthesis, which is associated with inflammation. Selective inhibition of COX-2 over COX-1 is desirable for treating inflammation-related conditions while minimizing gastrointestinal side effects. Studies have identified specific derivatives of this compound (e.g., 6e with a 4-OMe substituent) as potent COX-2 inhibitors with high selectivity indices .
Anti-Inflammatory Effects
Given its COX-2 inhibitory activity, N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide may have potential as an anti-inflammatory agent. Researchers have explored its efficacy in reducing inflammation-associated disorders, such as rheumatoid arthritis and osteoarthritis .
Colon Cancer and Angiogenesis
COX-2 is implicated not only in inflammation but also in colon cancer progression and angiogenesis. Inhibition of COX-2 may have implications for cancer therapy and anti-angiogenic strategies .
Carbonic Anhydrase IX Inhibition
While not directly related to COX enzymes, some benzenesulfonamides exhibit carbonic anhydrase IX (CA-IX) inhibitory effects. CA-IX is overexpressed in certain cancers, making it a potential target for cancer treatment. Further studies could explore whether N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide affects CA-IX activity .
Alzheimer’s Disease
Interestingly, previous research has suggested that NSAIDs (including COX-2 inhibitors) may reduce the progression of Alzheimer’s disease. Although not specific to this compound, it highlights the broader context of COX-2 inhibition in neurodegenerative diseases .
properties
IUPAC Name |
4-(methanesulfonamido)-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-3-8-11-18(15,16)10-6-4-9(5-7-10)12-17(2,13)14/h3-7,11-12H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVKIHXTWLUCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methanesulfonamido)-N-prop-2-enylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)